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Compound of Interest

Compound Name: (+)-Fenchone

Cat. No.: B1675204

IUPAC Name: (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
CAS Number: 4695-62-9

This technical guide provides an in-depth overview of (+)-Fenchone, a bicyclic monoterpene
ketone of significant interest to the scientific community. This document is intended for
researchers, scientists, and professionals in drug development, offering a comprehensive
summary of its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

(+)-Fenchone, a naturally occurring organic compound, is a colorless to pale yellow oily liquid
with a characteristic camphor-like odor. It is a constituent of various essential oils, notably from
fennel (Foeniculum vulgare). The quantitative properties of (+)-Fenchone are summarized in
the table below for easy reference and comparison.
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Property Value

Molecular Formula C10H160

Molecular Weight 152.23 g/mol

Density 0.948 g/cm3 at 20 °C

Boiling Point 193-194 °C

Melting Point 5-6 °C

Refractive Index 1.460-1.467 at 20 °C

Solubility Insoluble in water; soluble in ethanol and non-
volatile oils.

LogP 2.3

Biological and Pharmacological Activities

(+)-Fenchone has demonstrated a range of biological activities that are of interest in the fields
of pharmacology and drug discovery. These activities include:

» Antimicrobial and Antifungal Activity: Fenchone has shown inhibitory effects against various
bacteria and fungi.

» Anti-inflammatory Effects: It has been reported to possess anti-inflammatory properties.

e Antioxidant Potential: Studies have indicated that fenchone exhibits free radical scavenging
activity.

o Cytotoxicity: Research has explored its cytotoxic effects against certain cancer cell lines,
such as Hela cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and
biological evaluation of (+)-Fenchone.
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Synthesis of (+)-Fenchone by Dehydrogenation of (+)-
Fenchol

A common method for the preparation of (+)-Fenchone is the catalytic dehydrogenation of (+)-
Fenchol.

Materials:

e (+)-Fenchol (purity > 95%)

» p-Xylene (solvent)

« Self-made dehydrogenation catalyst (e.g., copper-based)

e Three-necked flask equipped with a thermometer, mechanical stirrer, water trap, and reflux
condenser.

Procedure:

o Material Dewatering: A mixture of (+)-Fenchol and p-Xylene (ratio 1:0.2) is added to the
three-necked flask. The mixture is heated to reflux for approximately 30 minutes to remove
any traces of water.

o Catalytic Dehydrogenation: After dewatering, the dehydrogenation catalyst is added to the
flask (ratio of fenchol to catalyst is approximately 1:0.05). The reaction mixture is heated and
maintained at a temperature that facilitates the dehydrogenation process, with continuous
stirring. The progress of the reaction can be monitored by techniques such as gas
chromatography.

o Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room
temperature. The catalyst is removed by filtration. The solvent (p-Xylene) is recovered by
distillation. The resulting crude (+)-Fenchone is then purified by fractional distillation under
reduced pressure to yield the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis of (+)-Fenchone

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1675204?utm_src=pdf-body
https://www.benchchem.com/product/b1675204?utm_src=pdf-body
https://www.benchchem.com/product/b1675204?utm_src=pdf-body
https://www.benchchem.com/product/b1675204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This protocol outlines the parameters for the qualitative and quantitative analysis of (+)-
Fenchone.

Instrumentation:

e Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with a
5975B MSD).

e Column: HP-5MS (30 m x 0.250 mm, 0.25 um film thickness) or equivalent.
GC-MS Parameters:
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
« Injector Temperature: 250 °C.
e Oven Temperature Program:
o Initial temperature: 70 °C, hold for 2 minutes.
o Ramp: Increase to 250 °C at a rate of 15 °C/min.
o Hold: Maintain at 250 °C for 4 minutes.
e MSD Parameters:

o lon Source Temperature: 230 °C.

[¢]

Quadrupole Temperature: 150 °C.

[e]

lonization Mode: Electron Impact (El).

o

lonization Energy: 70 eV.

[¢]

Scan Range: 45-400 amu.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
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This assay is used to determine the antioxidant activity of (+)-Fenchone.

Materials:

(+)-Fenchone

DPPH solution (0.1 mM in methanol)
Methanol

96-well microplate

Microplate reader

Procedure:

Sample Preparation: Prepare a stock solution of (+)-Fenchone in methanol. From this stock,
create a series of dilutions to test a range of concentrations.

Assay: In a 96-well microplate, add 100 pL of the DPPH solution to 100 puL of each (+)-
Fenchone dilution. A control well should contain 100 puL of DPPH solution and 100 pL of
methanol.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation: The percentage of radical scavenging activity is calculated using the following
formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the
absorbance of the control and A_sample is the absorbance of the sample. The ICso value
(the concentration of the compound that scavenges 50% of the DPPH radicals) can be
determined by plotting the percentage of inhibition against the concentration of (+)-
Fenchone.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay for Cytotoxicity
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This colorimetric assay is used to assess the cytotoxic effect of (+)-Fenchone on cell lines,

such as Hela cells.

Materials:

HeLa cells

Complete cell culture medium (e.g., DMEM with 10% FBS)
(+)-Fenchone

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSOQO)

96-well cell culture plate

CO:z2 incubator

Microplate reader

Procedure:

Cell Seeding: Seed HelLa cells into a 96-well plate at a density of 1 x 10* cells/well and
incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

Treatment: After 24 hours, replace the medium with fresh medium containing various
concentrations of (+)-Fenchone. Include a vehicle control (medium with the same amount of
solvent used to dissolve fenchone, e.g., DMSO) and a negative control (medium only).
Incubate for another 24-48 hours.

MTT Addition: Remove the treatment medium and add 100 pL of fresh medium and 20 pL of
MTT solution to each well. Incubate for 4 hours at 37 °C.

Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.

Measurement: Measure the absorbance at 570 nm using a microplate reader.
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o Calculation: Cell viability is expressed as a percentage of the control. The ICso value, the
concentration of the compound that inhibits 50% of cell growth, can be calculated from the
dose-response curve.

Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition
of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling
pathway. While the precise mechanism of (+)-Fenchone is still under investigation, a plausible
hypothesis is its interference with this pathway.
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Caption: Hypothesized mechanism of (+)-Fenchone's anti-inflammatory action via inhibition of
the NF-kB signaling pathway.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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